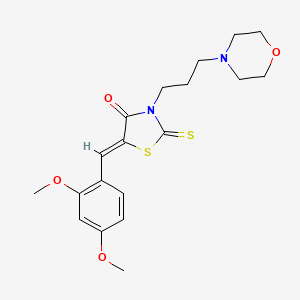

![molecular formula C10H12N6O2S B2834169 1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 318469-21-5](/img/structure/B2834169.png)

1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned contains several functional groups, including a methylsulfonyl group, a 1,2,4-triazole ring, and a pyrazole ring. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of a 1,2,4-triazole ring and a pyrazole ring. These rings are five-membered structures containing multiple nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of your compound would likely be dominated by the triazole and pyrazole rings. These rings can undergo various reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and solubility in water .Scientific Research Applications

Antifungal Agents

The compound exhibits antifungal activity, making it a potential candidate for drug development. Researchers have explored its effectiveness against fungal pathogens, including Candida species and dermatophytes. By inhibiting fungal enzymes or disrupting cell membranes, it could contribute to novel antifungal therapies .

Triazole-Based Medicinal Chemistry

As a triazole derivative, this compound is valuable in medicinal chemistry. Triazoles are versatile scaffolds used in drug design due to their stability, bioavailability, and diverse pharmacological properties. Researchers investigate its potential as a building block for developing new drugs targeting various diseases .

Fluconazole Analogs

Fluconazole, a widely used antifungal drug, belongs to the triazole class. This compound shares structural similarities with fluconazole, suggesting it could serve as an analog. Scientists explore modifications to enhance its antifungal potency, reduce toxicity, or overcome drug resistance .

Metal-Free Synthesis

Efficient and sustainable synthetic routes are crucial in drug development. Researchers have developed a metal-free process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a related compound. This method avoids the use of transition metals, making it environmentally benign and suitable for large-scale production .

Coordination Chemistry

The compound’s nitrogen atoms can coordinate with metal ions, potentially forming stable complexes. Researchers investigate its coordination behavior with copper, silver, or other transition metals. Such complexes may find applications in catalysis, luminescence, or bioinorganic chemistry .

Agrochemicals

Given its unique structure, researchers explore its potential as an agrochemical. It could serve as a lead compound for developing herbicides, fungicides, or insecticides. Understanding its mode of action and selectivity is essential for optimizing its agricultural applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-methylsulfonyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2S/c1-10(2,15-7-12-6-14-15)9-8(4-11)5-13-16(9)19(3,17)18/h5-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAVNMLWXKGVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NN1S(=O)(=O)C)C#N)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)

![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)

methanone](/img/structure/B2834099.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B2834108.png)